molecular formula C6H9BrF3N B13974379 (S)-3-bromo-1-(trifluoromethyl)piperidine

(S)-3-bromo-1-(trifluoromethyl)piperidine

Cat. No.: B13974379
M. Wt: 232.04 g/mol
InChI Key: DCWTUCXSIUESOH-YFKPBYRVSA-N
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Description

(S)-3-bromo-1-(trifluoromethyl)piperidine is a chiral compound with a piperidine ring substituted with a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-bromo-1-(trifluoromethyl)piperidine typically involves the bromination of a suitable piperidine precursor. One common method is the bromination of (S)-1-(trifluoromethyl)piperidine using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-3-bromo-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (S)-3-azido-1-(trifluoromethyl)piperidine, while oxidation with potassium permanganate could produce (S)-3-bromo-1-(trifluoromethyl)piperidin-2-one.

Scientific Research Applications

(S)-3-bromo-1-(trifluoromethyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications.

    Biological Studies: Researchers use it to study the effects of trifluoromethyl and bromine substituents on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of (S)-3-bromo-1-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(trifluoromethyl)piperidine
  • (S)-4-bromo-1-(trifluoromethyl)piperidine
  • (S)-3-chloro-1-(trifluoromethyl)piperidine

Uniqueness

(S)-3-bromo-1-(trifluoromethyl)piperidine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the piperidine ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and trifluoromethyl groups can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications.

Properties

Molecular Formula

C6H9BrF3N

Molecular Weight

232.04 g/mol

IUPAC Name

(3S)-3-bromo-1-(trifluoromethyl)piperidine

InChI

InChI=1S/C6H9BrF3N/c7-5-2-1-3-11(4-5)6(8,9)10/h5H,1-4H2/t5-/m0/s1

InChI Key

DCWTUCXSIUESOH-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(F)(F)F)Br

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)Br

Origin of Product

United States

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